イソメテプテンムケート

概要

説明

イソメテプテンムカエートは、血管収縮作用により、片頭痛や緊張性頭痛の治療に一般的に使用される交感神経刺激剤です。 この化合物は血管を収縮させ、これらの状態に関連する症状を軽減するのに役立ちます .

科学的研究の応用

Isometheptene mucate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving sympathomimetic amines.

Biology: Research on its effects on the sympathetic nervous system and vasoconstriction.

Medicine: Clinical studies on its efficacy in treating migraines and tension headaches.

Industry: Utilized in the formulation of pharmaceutical products for headache relief

作用機序

イソメテプテンムカエートは、交感神経系の活性化を通じてその効果を発揮します。それは平滑筋細胞の表面にあるアドレナリン受容体と相互作用し、血管収縮を引き起こします。 このプロセスには、細胞内カルシウムの放出が含まれ、筋肉の収縮と血管の狭窄を引き起こします .

類似の化合物との比較

類似の化合物

- ヘプタミノール

- メチルヘキサナミン

- ツアミノヘプタン

独自性

イソメテプテンムカエートは、血管収縮特性と片頭痛や緊張性頭痛の治療における有効性の特定の組み合わせにより、ユニークです。 他の交感神経刺激剤とは異なり、治療効果を高めるために、アセトアミノフェンやジクロラルフエナゾンなどの他の薬剤と組み合わせて使用されることが多いです .

生化学分析

Biochemical Properties

Isometheptene mucate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an indirect-acting sympathomimetic, which means it stimulates the sympathetic nervous system . The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the activation of the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and subsequent vasoconstriction .

Cellular Effects

Isometheptene mucate affects various types of cells and cellular processes. It influences cell function by interacting with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction . This interaction triggers a signal transduction cascade that increases intracellular calcium levels, resulting in smooth muscle contraction . Additionally, isometheptene mucate can displace catecholamines from vesicles inside neurons, leading to sympathetic responses .

Molecular Mechanism

The molecular mechanism of isometheptene mucate involves its vasoconstricting properties, which arise through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . The signal transduction cascade involves increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isometheptene mucate can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the enantiomers of isometheptene mucate have been shown to have different vasoactive profiles, with (S)-isometheptene inducing more pronounced vasopressor responses than ®-isometheptene . These temporal effects are crucial for understanding the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of isometheptene mucate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to more significant vasopressor responses . For example, treatment with 30 mg/kg of the ®-isomer of isometheptene mucate significantly increased trigeminal thresholds in rat models, indicating its efficacy in reducing trigeminal sensitivity . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Isometheptene mucate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors in the sympathetic nervous system . The compound can displace catecholamines from vesicles inside neurons, leading to the release of epinephrine and norepinephrine . These interactions play a crucial role in the compound’s vasoconstricting properties and its overall pharmacological effects .

Transport and Distribution

The transport and distribution of isometheptene mucate within cells and tissues involve its interaction with adrenergic receptors and transporters . The compound’s vasoconstricting properties are mediated by its ability to interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . This interaction also influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

Isometheptene mucate’s subcellular localization is primarily associated with its interaction with adrenergic receptors on the surface of smooth muscle cells . The compound’s vasoconstricting properties are mediated by its ability to activate the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and vasoconstriction, highlighting the importance of the compound’s subcellular localization in its overall pharmacological effects .

準備方法

合成経路と反応条件

イソメテプテンムカエートは、出発物質である6-ジメチルヘプト-5-エン-2-アミンを含む一連の化学反応によって合成されます。合成は通常、次の手順が含まれます。

アルキル化: 出発物質は、必要な官能基を導入するためにアルキル化されます。

水素化: 中間生成物は次に水素化されて二重結合が還元されます。

ムカエート形成: 最終段階では、アミンとムチン酸を反応させてイソメテプテンムカエートを形成します.

工業生産方法

工業環境では、イソメテプテンムカエートの製造は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高圧反応器と連続フローシステムの使用が含まれ、効率的な生産が保証されます。 品質管理対策が実施されて、最終製品の純度と一貫性が維持されます .

化学反応の分析

反応の種類

イソメテプテンムカエートは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応により、イソメテプテンムカエートを還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成された主な生成物

これらの反応から形成される主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンを生成する可能性があります .

科学研究の用途

イソメテプテンムカエートは、幅広い科学研究の用途があります。

化学: 交感神経刺激剤を含む研究でモデル化合物として使用されます。

生物学: 交感神経系と血管収縮への影響に関する研究。

医学: 片頭痛や緊張性頭痛の治療における有効性に関する臨床研究。

類似化合物との比較

Similar Compounds

- Heptaminol

- Methylhexanamine

- Tuaminoheptane

Uniqueness

Isometheptene mucate is unique due to its specific combination of vasoconstrictive properties and its effectiveness in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often used in combination with other agents like acetaminophen and dichloralphenazone to enhance its therapeutic effects .

生物活性

Isometheptene mucate is a sympathomimetic amine primarily used in the treatment of migraines and tension-type headaches. This compound exhibits significant biological activity through its vasoconstrictive properties, which are mediated by its interaction with adrenergic receptors. This article explores the biological activity of isometheptene mucate, including its mechanism of action, clinical applications, case studies, and safety profile.

Isometheptene mucate acts as an indirect sympathomimetic agent. Its vasoconstricting effects are primarily due to the activation of the sympathetic nervous system, leading to increased levels of norepinephrine and epinephrine. The following outlines its mechanism:

- Adrenergic Receptor Activation : Isometheptene interacts with adrenergic receptors on vascular smooth muscle cells, triggering a cascade that increases intracellular calcium levels.

- Calcium Mobilization : The rise in intracellular calcium is facilitated by inositol trisphosphate (IP3) pathways and calcium channel influx.

- Myosin Light Chain Kinase Activation : Increased calcium binds to calmodulin, activating myosin light chain kinase, which phosphorylates myosin and promotes smooth muscle contraction, resulting in vasoconstriction .

Clinical Applications

Isometheptene mucate is primarily indicated for:

- Migraine Treatment : It is often combined with other analgesics such as acetaminophen and dichloralphenazone to enhance efficacy against acute migraine attacks .

- Vascular Headaches : Its vasoconstrictive properties make it suitable for treating tension-type headaches as well .

Case Studies and Research Findings

Several case studies highlight both the efficacy and potential adverse effects associated with isometheptene mucate:

Case Study 1: Acute Necrotizing Eosinophilic Myocarditis

A 29-year-old woman developed acute necrotizing eosinophilic myocarditis after excessive use of an over-the-counter medication containing isometheptene mucate. This case emphasizes the need for caution regarding prolonged use of this compound due to its vasoconstrictive effects, which may lead to serious cardiovascular complications .

Case Study 2: Intracerebral Hemorrhage

A 45-year-old woman experienced a massive intracerebral hemorrhage after taking a combination medication containing isometheptene mucate. This incident underscores the potential risks of using this drug without medical supervision, especially in patients without prior stroke risk factors .

Safety Profile

The safety profile of isometheptene mucate has been scrutinized due to reports of serious adverse effects:

- Adverse Effects : Common side effects include sedation, gastrointestinal disturbances, and hypertension. More severe complications such as medication-overuse headache and intracerebral hemorrhage are noted in literature .

- Regulatory Status : The FDA has classified isometheptene-containing products as unapproved for interstate commerce since January 2018 due to safety concerns, although they remain available over-the-counter in some countries like Brazil .

Comparative Efficacy

A comparative study evaluated the efficacy of isometheptene mucate against sumatriptan succinate for migraine treatment. Results indicated that both medications were effective; however, patients treated with isometheptene mucate reported fewer adverse effects compared to those receiving sumatriptan .

| Medication Combination | Efficacy | Adverse Effects |

|---|---|---|

| Isometheptene Mucate + Acetaminophen | Similar | Fewer |

| Sumatriptan Succinate | Similar | More |

特性

CAS番号 |

7492-31-1 |

|---|---|

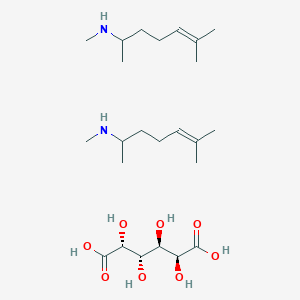

分子式 |

C15H29NO8 |

分子量 |

351.39 g/mol |

IUPAC名 |

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

InChIキー |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

異性体SMILES |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

正規SMILES |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Key on ui other cas no. |

7492-31-1 |

関連するCAS |

503-01-5 (Parent) |

同義語 |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。